molecular formula C15H23NO4 B3239986 (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid CAS No. 1425038-19-2

(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid

Katalognummer: B3239986
CAS-Nummer: 1425038-19-2
Molekulargewicht: 281.35
InChI-Schlüssel: ZLNLGHIMCOKISX-IJLUTSLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Role of Cyclopropane Moieties in Medicinal Chemistry

Cyclopropane rings, characterized by their triangular geometry and high ring strain, confer distinct advantages in drug design. The coplanar arrangement of the three carbon atoms and the shortened C–C bonds (1.51 Å) enhance π-orbital overlap, creating a rigid scaffold that mimics transition-state conformations in enzymatic reactions. This rigidity is exploited to improve binding affinity by reducing entropic penalties during receptor-ligand interactions. For example, cyclopropane-containing drugs like cilastatin and milnacipran leverage this property to resist proteolytic degradation and enhance target selectivity.

The cyclopropane ring’s ability to modulate physicochemical properties is exemplified by its impact on lipophilicity and metabolic stability. The strong C–H bonds (∼106 kcal/mol) resist oxidative metabolism, prolonging the half-life of compounds such as levomilnacipran , a serotonin-norepinephrine reuptake inhibitor. Additionally, the ring’s small size facilitates blood-brain barrier penetration, a critical feature for central nervous system-targeted therapies.

Cyclopropane-Containing Drugs Therapeutic Application Key Structural Feature
Cilastatin Renal dehydropeptidase inhibition Cyclopropane-linked thiol group
Milnacipran Fibromyalgia treatment N-Cyclopropane aromatic substitution
Levomilnacipran Major depressive disorder Stereospecific cyclopropane configuration

Strategic Importance of Stereochemical Complexity in Drug Design

Stereochemistry governs the pharmacological activity of cyclopropane derivatives, as enantiomers often exhibit divergent binding affinities and metabolic profiles. The target compound, “(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid,” exemplifies this principle with four stereocenters: the (S)-configured α-carbon and the (1R,2R)-cyclopropane moiety. These stereochemical elements ensure optimal spatial alignment with target proteins, minimizing off-target interactions.

The (1R,2R)-cyclopropane configuration induces a specific dihedral angle that preorganizes the molecule for binding, as seen in crizotinib , an anaplastic lymphoma kinase inhibitor. Computational studies reveal that such preorganization reduces the activation energy for receptor engagement by up to 40% compared to non-cyclopropane analogues. Regulatory frameworks, including the 1992 FDA guidelines, mandate rigorous stereochemical characterization to avoid clinical failures caused by racemic mixtures.

Historical Evolution of Cyclopropane-Based Pharmaceutical Agents

Cyclopropane’s journey from a laboratory curiosity to a therapeutic cornerstone began in the 1930s with its use as an inhaled anesthetic. Despite its efficacy, its flammability and risk of cardiac arrhythmias (“cyclopropane shock”) led to its discontinuation by the 1980s. However, this early application underscored the ring’s bioactivity, spurring research into safer derivatives.

The 21st century saw cyclopropane rings integrated into non-anesthetic agents, such as diphenylcyclopropenone (DPCP), a topical immunotherapy for alopecia areata. Modern synthetic techniques, including transition-metal-catalyzed cyclopropanation, enable precise stereocontrol, as demonstrated in the synthesis of crofelemer , a chloride channel modulator. These advances have expanded the structural diversity of cyclopropane-containing drugs, culminating in molecules like the target compound, which combines cyclopropane rigidity with acetylene-based functionalization for enhanced target engagement.

Eigenschaften

IUPAC Name

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18)/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNLGHIMCOKISX-IJLUTSLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized using a Simmons-Smith reaction, where a zinc-copper couple reacts with a suitable alkene in the presence of diiodomethane.

    Introduction of the Pent-4-yn-1-yl Group: This step can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide using palladium and copper catalysts.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group can be introduced via esterification or amidation reactions, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide.

Major Products

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion of alkynes to alkanes.

    Substitution: Formation of new carbon-nitrogen or carbon-oxygen bonds.

Wissenschaftliche Forschungsanwendungen

(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring and alkyne group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variation on Cyclic Ethers

Compound A : (S)-2-(((((1R,2R)-2-(Allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid
  • Molecular Formula: C₁₅H₂₅NO₅ (MW = 299.36 g/mol).
  • Key Differences :
    • Ring Size : Cyclopentane vs. cyclopropane.
    • Substituent : Allyloxy (alkene) vs. pent-4-yn-1-yl (alkyne).
  • Implications :
    • The cyclopropane’s higher ring strain may enhance metabolic stability compared to the more flexible cyclopentane .
    • The terminal alkyne in the target compound allows for bioorthogonal click reactions, whereas the allyloxy group offers alkene-based reactivity .
Compound B : (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid
  • Molecular Formula: C₁₃H₁₃NO₄ (MW = 247.25 g/mol).
  • Key Differences :
    • Backbone : Lacks a cyclic ether; instead, it features a dioxoisoindolinyl group.
    • Functional Groups : Imide (-N-(C=O)₂-) vs. carbamate (-NH-C(O)-O-).
  • Implications :
    • The dioxoisoindolinyl group may improve solubility but reduce rigidity compared to the cyclopropane .

Stereochemical and Ring-Size Variations

Compound C : (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid
  • Molecular Formula: C₇H₁₃NO₂ (MW = 159.18 g/mol).
  • Key Differences :
    • Ring Size : Cyclobutane vs. cyclopropane.
    • Functionalization : Primary amine vs. carbamate-linked cyclopropane.
  • Implications :
    • Cyclobutane’s intermediate ring strain balances rigidity and synthetic accessibility, whereas cyclopropane’s strain may enhance target binding but complicate synthesis .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, analogs provide insights:

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Ring Type Functional Groups
Target Compound C₁₅H₂₃NO₅ 297.35 Pent-4-yn-1-yl, cyclopropane Cyclopropane Carboxylic acid, carbamate, alkyne
(S)-2-(((((1R,2R)-2-(Allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid C₁₅H₂₅NO₅ 299.36 Allyloxy, cyclopentyl Cyclopentane Carboxylic acid, carbamate, alkene
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C₁₃H₁₃NO₄ 247.25 Dioxoisoindolinyl None Carboxylic acid, imide
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid C₇H₁₃NO₂ 159.18 Cyclobutane, amine Cyclobutane Carboxylic acid, amine

Research Findings and Challenges

  • Synthesis : Cyclopropane rings require specialized methods (e.g., Simmons-Smith reaction), whereas cyclopentane/cyclobutane analogs are more straightforward .
  • Stability : The target compound’s alkyne and cyclopropane may demand low-temperature storage (-20°C) to prevent decomposition .
  • Applications : The alkyne group enables conjugation via click chemistry, a feature absent in alkene-bearing analogs like Compound A .

Biologische Aktivität

(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid, also known as CAS 1425038-19-2, is a chiral compound with significant biological activity. This compound is primarily recognized for its role in medicinal chemistry, particularly as an intermediate in the synthesis of Grazoprevir, a second-generation NS3/4A protease inhibitor used in treating hepatitis C virus infections. The structural complexity of this compound includes a cyclopropane ring and a butanoic acid moiety, contributing to its potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₄
Molar Mass281.35 g/mol
Density1.12 ± 0.1 g/cm³ (Predicted)
Boiling Point424.8 ± 28.0 °C (Predicted)
pKa4.01 ± 0.10 (Predicted)

The biological activity of this compound is primarily associated with its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow this compound to modulate enzymatic activity effectively:

  • Enzyme Inhibition : The cyclopropane and alkyne functionalities can bind to active sites of enzymes, potentially leading to inhibition.
  • Receptor Interaction : The compound may also interact with various receptors, affecting signaling pathways critical for cellular responses.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties through its role as an NS3/4A protease inhibitor. Grazoprevir's efficacy in treating hepatitis C has been attributed to its ability to inhibit viral replication by targeting the protease enzyme crucial for viral protein processing.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : A clinical study highlighted the effectiveness of Grazoprevir in combination therapies for hepatitis C, indicating that its precursor compounds like this compound are essential for developing effective antiviral agents .
  • Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of related compounds have shown that modifications to the cyclopropane and alkyne groups significantly influence biological activity and binding affinity to target enzymes .
  • Pharmacological Studies : Additional studies have demonstrated the compound's potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Safety Profile

The safety profile of this compound indicates some risks associated with its use:

Hazard StatementsDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures include avoiding ingestion and contact with skin or eyes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid, particularly for stereochemical control?

  • Methodological Answer : Cyclopropane ring formation is critical. A method analogous to Example 2-13 in WO 2016/111347 (cited in a related patent) can be adapted, where stereochemical control is achieved via chiral catalysts or stereoselective cyclopropanation . For the pent-4-yn-1-yl substituent, alkyne functionalization should precede cyclopropane synthesis to avoid side reactions. Intermediate purification via flash chromatography with silica gel modified with chiral selectors (e.g., (R,R)-Whelk-O1) may enhance enantiomeric excess .

Q. How can researchers validate the purity of this compound and identify co-eluting impurities?

  • Methodological Answer : Use RP-HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Adjust mobile phase pH or column temperature to resolve co-eluting epimers, as minor chromatographic changes (e.g., 5°C reduction in column temperature) can improve separation efficiency . LC-MS with high-resolution mass spectrometry (HRMS) is recommended for impurity profiling, focusing on fragments indicative of hydrolyzed cyclopropane or acetylene byproducts .

Advanced Research Questions

Q. How can stereochemical instability (e.g., epimerization) during storage or in physiological conditions be mitigated?

  • Methodological Answer : Epimerization at the cyclopropane or amino acid moiety may occur under acidic/basic conditions. Stability studies using deuterated solvents (e.g., D2O or CD3OD) monitored by ¹H-NMR can track stereochemical integrity. For long-term storage, lyophilization at neutral pH and storage under inert gas (argon) at -80°C is advised . Computational modeling (DFT) of transition states for epimerization can guide structural modifications to enhance stability .

Q. What experimental designs are suitable for evaluating the biological activity of this compound, given its structural complexity?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens to reduce confounding variables. For in vitro studies, use serum-free media to prevent nonspecific binding to albumin, which is common with hydrophobic cyclopropane derivatives . For in vivo pharmacokinetics, employ radiolabeled (¹⁴C or ³H) analogs to track bioavailability and metabolite formation. Microsampling techniques (e.g., dried blood spots) can minimize animal usage while providing robust PK/PD data .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Contradictions may arise from polymorphic forms or aggregation. Characterize solid-state properties via XRPD and DSC to identify polymorphs. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. If bioavailability is pH-dependent, conduct dissolution tests across physiological pH ranges (1.2–6.8) and consider prodrug strategies, such as esterification of the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.